

Molecular weight and formula of (Oxan-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

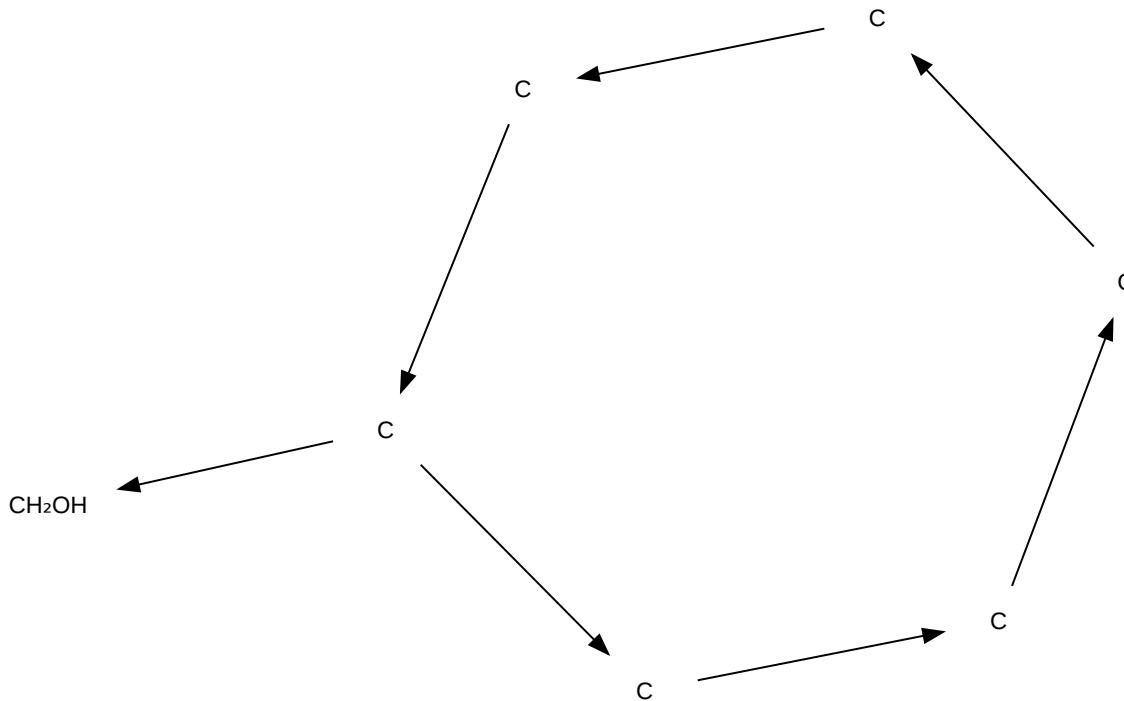
Compound Name: (Oxan-4-yl)methanol

Cat. No.: B104037

[Get Quote](#)

An In-Depth Technical Guide to **(Oxan-4-yl)methanol**: A Key Building Block in Modern Synthesis

Introduction


(Oxan-4-yl)methanol, also known as (Tetrahydro-2H-pyran-4-yl)methanol, is a saturated heterocyclic alcohol that has emerged as a crucial building block in synthetic organic chemistry and medicinal chemistry. The core of this molecule is the oxane (tetrahydropyran) ring, a structural motif frequently found in a wide array of biologically active natural products.^[1] Its simple, stable, and functionalized structure makes it an ideal starting point or intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safe handling protocols for **(Oxan-4-yl)methanol**, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

(Oxan-4-yl)methanol is a colorless oil at room temperature. Its key identifiers and properties are summarized below, providing a foundational understanding of the molecule's characteristics.^{[2][3]}

Identifier	Value	Source(s)
IUPAC Name	oxan-4-ylmethanol	[2]
CAS Number	14774-37-9	[2]
Molecular Formula	C ₆ H ₁₂ O ₂	[2] [3]
Molecular Weight	116.16 g/mol	[2] [3]
Canonical SMILES	C1COCCCC1CO	[2]
InChIKey	YSNVSVCWTBLLRW- UHFFFAOYSA-N	[2]
Boiling Point	102°C to 103°C (at 20 mmHg)	[3]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: 2D Structure of **(Oxan-4-yl)methanol**.

Synthesis Protocols

The most common and efficient laboratory-scale synthesis of **(Oxan-4-yl)methanol** involves the reduction of a commercially available ester, ethyl tetrahydro-2H-pyran-4-carboxylate. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This protocol details the reduction of the ester starting material to the primary alcohol.^[4]

Materials:

- Ethyl tetrahydro-2H-pyran-4-carboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- 10% aqueous Sodium Hydroxide (NaOH)
- Diatomaceous earth (Celite)

Step-by-Step Procedure:

- **Reaction Setup:** Suspend lithium aluminum hydride (3.0 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C using an ice bath.
- **Addition of Ester:** Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF to the stirred LiAlH_4 suspension. The dropwise addition is crucial to control the exothermic reaction.
- **Reaction:** Stir the reaction mixture at 0 °C for 1 hour to ensure the complete reduction of the ester.
- **Quenching:** Carefully quench the excess LiAlH_4 by the slow, dropwise addition of ethyl acetate. This step is also highly exothermic and requires caution.
- **Workup:** Following the quench, add 10% aqueous NaOH to the mixture and continue stirring for 30 minutes. This procedure helps to precipitate the aluminum salts, making them easier to filter.
- **Filtration and Concentration:** Filter the resulting slurry through a pad of diatomaceous earth to remove the inorganic solids. Wash the filter cake with additional THF.

- Isolation: Concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. The product is often of high purity (>96%) and may not require further purification.[4]

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the more polar alcohol product spot. The final product can be characterized by ^1H NMR spectroscopy, which should show characteristic peaks for the alcohol and the pyran ring protons.[4]

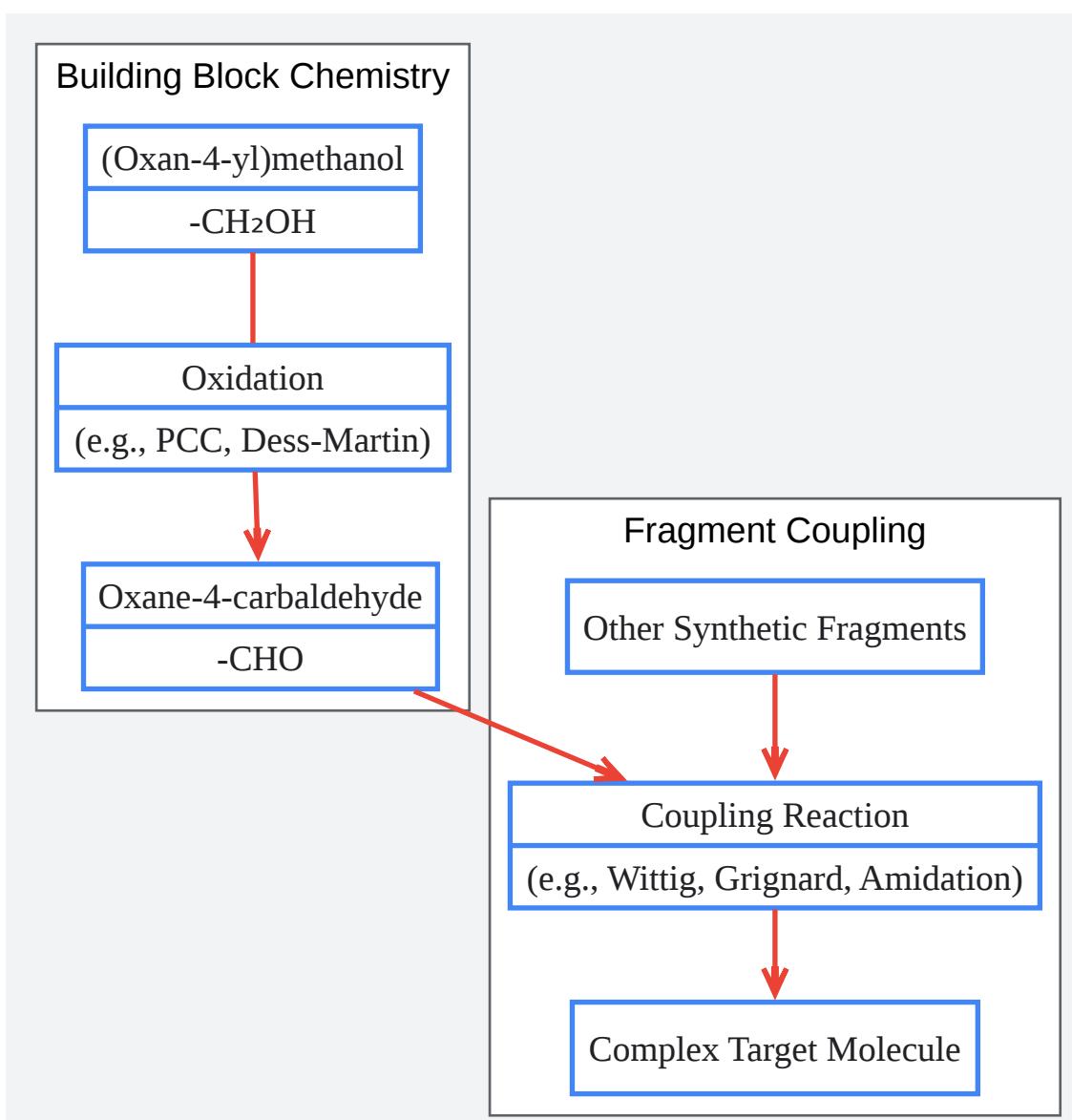
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(Oxan-4-yl)methanol**.

Application in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its presence is often associated with improved pharmacokinetic properties, such as increased solubility and metabolic stability. **(Oxan-4-yl)methanol** provides a versatile entry point for introducing this valuable motif into drug candidates.

Role as a Synthetic Precursor


(Oxan-4-yl)methanol can be readily modified at its primary hydroxyl group to introduce a wide range of functionalities. Common transformations include:

- Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are key functional groups for subsequent coupling reactions (e.g., reductive amination, amide bond formation).[1]
- Etherification: Formation of ethers to link the oxane moiety to other parts of a target molecule.

- Esterification: Creation of ester linkages.
- Halogenation: Conversion of the alcohol to a halide for nucleophilic substitution reactions.

A notable example of its application is in the proposed synthesis of complex natural products.

For instance, derivatives of **(Oxan-4-yl)methanol** can serve as key building blocks for the stereoselective synthesis of molecules like (-)-Centrolobine, a natural product with potential biological activity.^[1] The synthesis strategy often involves the oxidation of the hydroxymethyl group to an aldehyde, followed by reactions to build the remainder of the molecule.^[1]

[Click to download full resolution via product page](#)

Caption: Logic of using **(Oxan-4-yl)methanol** in synthesis.

Safety, Handling, and Storage

Proper handling of **(Oxan-4-yl)methanol** is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.[2][5][6]

Hazard Identification

The Globally Harmonized System (GHS) classifications for **(Oxan-4-yl)methanol** indicate the following potential hazards:[2]

GHS Classification	Hazard Statement
Skin Corrosion/Irritation	H315: Causes skin irritation.[5]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity	H335: May cause respiratory irritation.[2]

Recommended Handling and PPE

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses with side shields or chemical goggles.[5]
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[5]
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

- Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[\[5\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[\[5\]](#)[\[7\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[7\]](#)

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[\[5\]](#)

Conclusion

(Oxan-4-yl)methanol is a fundamentally important molecule for chemists engaged in research and development. Its straightforward synthesis, versatile reactivity, and the inherent value of its tetrahydropyran core make it an indispensable tool for constructing complex molecular architectures. By understanding its properties and adhering to safe handling protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery and materials science.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773573, **(Oxan-4-yl)methanol**. [\[Link\]](#)
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79980883, **(4-Cyclopropylphenyl)-(oxan-4-yl)methanol**. [\[Link\]](#)
- A.G. Layne, Inc. (2015).
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24229579, **[6-(Oxan-4-yloxy)pyridin-3-yl]methanol**. [\[Link\]](#)
- Methanex Corporation (2023).
- PubChemLite. **[4-(hydroxymethyl)oxan-4-yl]methanol**. [\[Link\]](#)
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 39719323, **{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol**. [\[Link\]](#)
- CP Lab Safety. **[(2R)-oxan-2-yl]methanol** Product Page. [\[Link\]](#)
- mzCloud (2015). **Tetrahydropyran 2 methanol**. [\[Link\]](#)
- Wiley Online Library (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxanes | Fisher Scientific [fishersci.com]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. aglayne.com [aglayne.com]
- To cite this document: BenchChem. [Molecular weight and formula of (Oxan-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104037#molecular-weight-and-formula-of-oxan-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com